1-(4-Iodophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(4-Iodophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-iodoaniline with propanoyl chloride in the presence of a base, followed by cyclization with piperidine. The reaction conditions often include the use of solvents such as chloroform and temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and potassium cyanide are employed for nucleophilic substitution
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Iodophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group can enhance binding affinity to these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
- 1-(4-Iodophenyl)-3-phenylpiperidin-2-one
- 1-(4-Iodophenyl)-3-(2-adamantyl)piperidin-2-one
- 1-(4-Iodophenyl)-3-(4-methoxyphenyl)piperidin-2-one
Uniqueness: 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, such as the propanoyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16INO2 |
---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16INO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
ZQHKQIQGFXFHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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